molecular formula C13H9NOS B8501533 Methanone,1h-indol-7-yl-2-thienyl-

Methanone,1h-indol-7-yl-2-thienyl-

Cat. No.: B8501533
M. Wt: 227.28 g/mol
InChI Key: JKUSDCHWPMPPBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methanone,1h-indol-7-yl-2-thienyl- is a useful research compound. Its molecular formula is C13H9NOS and its molecular weight is 227.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methanone,1h-indol-7-yl-2-thienyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methanone,1h-indol-7-yl-2-thienyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H9NOS

Molecular Weight

227.28 g/mol

IUPAC Name

1H-indol-7-yl(thiophen-2-yl)methanone

InChI

InChI=1S/C13H9NOS/c15-13(11-5-2-8-16-11)10-4-1-3-9-6-7-14-12(9)10/h1-8,14H

InChI Key

JKUSDCHWPMPPBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)C3=CC=CS3)NC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

2 g of 7-cyanoindole (14.1 mmol) in tetrahydrofuran (10 ml) and toluene (15 ml) was introduced in a round flask at 20° C. under inert gas atmosphere. 2-Thienyl magnesium bromide [produced from 6.21 g of 2-bromothiophene (36.8 mmol) and 1.2 g of magnesium (49.4 mmol) in tetrahydrofuran (53 ml)] was added to the above within 5 minutes. The temperature of the reaction mixture was then maintained for 1 hour at 35° C. and then for another 4.5 hours at 45° C. Then the pH of the mixture was adjusted to 0.5 with a 10 percent sulfuric acid and stirred at 45° C. for 45 minutes. It was extracted after neutralization with 30 percent NaOH. Then the organic phase was washed twice with common salt solution (50 ml) and then concentrated by evaporation to a dark brown oil (3.52 g). The latter was dissolved in ethyl acetate (50 ml), then treated with activated carbon and then this solution was concentrated to 20 ml. All of this was cooled to -50° C. for crystallization. 1.2 g of crystallized product was obtained corresponding to a yield of 38 percent relative to 7-cyanoindole used. The product had a melting point of 128.7° to 129.5° C. (light brown crystals). Other data concerning the product was:
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
2-Thienyl magnesium bromide
Quantity
53 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.